(R)-[1,1'-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine
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Overview
Description
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is a chiral phosphine ligand used in various catalytic processes. Its unique structure, featuring a biphenyl group, a cyclohexyl group, and a methyl group attached to a phosphorus atom, makes it valuable in asymmetric synthesis and other chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction between the biphenyl compound and a suitable phosphorus reagent, such as chlorodiphenylphosphine.
Chiral Induction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using a chiral catalyst to ensure the desired ®-configuration.
Industrial Production Methods
In industrial settings, the production of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine may involve:
Large-Scale Coupling Reactions: Utilizing high-efficiency catalysts and optimized reaction conditions to maximize yield.
Chiral Resolution: Employing techniques such as chiral chromatography or crystallization to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where the phosphorus atom forms bonds with different metal centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas are used.
Substitution: Transition metal complexes, such as palladium or platinum, are often involved in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Result from substitution reactions with various metal centers.
Scientific Research Applications
Chemistry
Catalysis: ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine
Drug Development: The compound’s ability to induce chirality makes it valuable in the synthesis of chiral drugs.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Material Science: Employed in the development of new materials with specific properties.
Environmental Chemistry: Used in processes aimed at reducing environmental pollutants through catalytic degradation.
Mechanism of Action
The mechanism by which ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine exerts its effects involves:
Coordination to Metal Centers: The phosphine ligand coordinates to metal centers, forming stable complexes that facilitate various catalytic processes.
Chiral Induction: The chiral environment created by the ligand induces enantioselectivity in reactions, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
(S)-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
Triphenylphosphine: A common phosphine ligand with a simpler structure, lacking the chiral and steric properties of ®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine.
®-BINAP: Another chiral phosphine ligand, often compared due to its widespread use in asymmetric catalysis.
Uniqueness
®-[1,1’-Biphenyl]-2-yl(cyclohexyl)(methyl)phosphine stands out due to its:
Chiral Properties: The ability to induce chirality in reactions, making it valuable for synthesizing enantiomerically pure compounds.
Steric Hindrance: The bulky cyclohexyl group provides steric hindrance, influencing the reactivity and selectivity of the ligand.
This compound’s unique combination of chiral and steric properties makes it a versatile and valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C19H23P |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(R)-cyclohexyl-methyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C19H23P/c1-20(17-12-6-3-7-13-17)19-15-9-8-14-18(19)16-10-4-2-5-11-16/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3/t20-/m1/s1 |
InChI Key |
XKEVTXPZIQFUIL-HXUWFJFHSA-N |
Isomeric SMILES |
C[P@](C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
CP(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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